molecular formula C10H12ClIN2S B1449274 6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide CAS No. 2034156-71-1

6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide

Cat. No.: B1449274
CAS No.: 2034156-71-1
M. Wt: 354.64 g/mol
InChI Key: WQCVGBKNJOXSGA-UHFFFAOYSA-N
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Description

6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloro group at the 6th position and a propyl group at the 3rd position on the benzothiazole ring, with an imine group at the 2nd position. The hydroiodide form indicates the presence of an iodide ion associated with the compound.

Biochemical Analysis

Biochemical Properties

6-Chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclo-oxygenase enzymes, which are involved in the biosynthesis of prostaglandins from arachidonic acid . This inhibition can lead to anti-inflammatory effects. Additionally, the compound interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . It also affects cellular metabolism by interacting with enzymes that regulate metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit the activity of cyclo-oxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained anti-inflammatory effects, but potential degradation products may also have different biological activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it may cause adverse effects, such as gastrointestinal irritation and ulceration. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclo-oxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid . The compound’s interaction with these enzymes can alter the levels of metabolites, such as prostaglandins and leukotrienes, affecting various physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide typically involves the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

    Introduction of the Chloro Group: Chlorination of the benzothiazole ring at the 6th position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Imine Group: The imine group is introduced by reacting the benzothiazole derivative with an appropriate amine.

    Hydroiodide Formation: The final step involves the formation of the hydroiodide salt by reacting the imine compound with hydroiodic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group at the 6th position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    6-chlorobenzo[d]thiazol-2-amine: Lacks the propyl group and imine functionality.

    3-propylbenzo[d]thiazol-2-amine: Lacks the chloro group.

    6-chloro-3-methylbenzo[d]thiazol-2-amine: Contains a methyl group instead of a propyl group.

Uniqueness

6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-3-propyl-1,3-benzothiazol-2-imine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S.HI/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12;/h3-4,6,12H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCVGBKNJOXSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Cl)SC1=N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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